molecular formula C23H26N2O5 B557485 Fmoc-Leu-Gly-OH CAS No. 82007-05-4

Fmoc-Leu-Gly-OH

Cat. No.: B557485
CAS No.: 82007-05-4
M. Wt: 410.5 g/mol
InChI Key: OQDQZWFFGFLZNI-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-Gly-OH typically involves the reaction of glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide . The general reaction scheme is as follows:

  • Dissolve glycine in an organic solvent.
  • Add triethylamine to the solution to act as a base.
  • Slowly add fluorenylmethoxycarbonyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • Purify the product by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes and ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Leu-Gly-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-Leu-Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Leu-Gly-OH is unique due to the presence of the leucine residue, which imparts specific hydrophobic properties to the compound. This can influence the folding and stability of the resulting peptides, making it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQZWFFGFLZNI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426526
Record name Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82007-05-4
Record name Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the structure of Fmoc-Leu-Gly-OH enable it to form hydrogel membranes?

A1: this compound is a dipeptide amphiphile, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. The Fmoc group provides hydrophobicity, while the Leu-Gly peptide bond and terminal carboxyl group offer hydrophilic character. This amphiphilic nature drives the self-assembly of this compound molecules in an aqueous environment. They arrange themselves to minimize contact between hydrophobic regions and water, leading to the formation of fibers. These fibers further entangle, creating a dense "mat" structure observed in the hydrogel membranes [].

Q2: What controls the thickness of the hydrogel membranes formed by this compound?

A2: The research demonstrates that the thickness of the hydrogel films and membranes can be finely tuned from tens of nanometers to millimeters []. While the specific factors controlling thickness aren't detailed in this paper, factors like concentration of this compound, temperature, pH, and the presence of other ions in the solution can all influence the self-assembly process and, consequently, the final membrane thickness.

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